
4(1H)-Pyrimidinone, 2-amino-5-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinone,2-amino-5-nitroso-(9ci) is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of an amino group at the 2-position and a nitroso group at the 5-position of the pyrimidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone,2-amino-5-nitroso-(9ci) typically involves the nitration of 2-amino-4(1H)-pyrimidinone. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the 5-nitroso derivative.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyrimidinone,2-amino-5-nitroso-(9ci) can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Pyrimidinone,2-amino-5-nitroso-(9ci) undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: 2-amino-5-nitro-4(1H)-pyrimidinone.
Reduction: 2,5-diamino-4(1H)-pyrimidinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyrimidinone,2-amino-5-nitroso-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyrimidinone,2-amino-5-nitroso-(9ci) involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4(1H)-pyrimidinone: Lacks the nitroso group, making it less reactive in certain chemical reactions.
2,5-diamino-4(1H)-pyrimidinone: Contains an additional amino group, altering its chemical and biological properties.
2-amino-5-nitro-4(1H)-pyrimidinone: The nitro group is more stable but less reactive compared to the nitroso group.
Uniqueness
4(1H)-Pyrimidinone,2-amino-5-nitroso-(9ci) is unique due to the presence of both an amino and a nitroso group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research fields.
Eigenschaften
Molekularformel |
C4H4N4O2 |
|---|---|
Molekulargewicht |
140.10 g/mol |
IUPAC-Name |
2-amino-5-nitroso-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H4N4O2/c5-4-6-1-2(8-10)3(9)7-4/h1H,(H3,5,6,7,9) |
InChI-Schlüssel |
ADWMOUURJNZQCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=N1)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
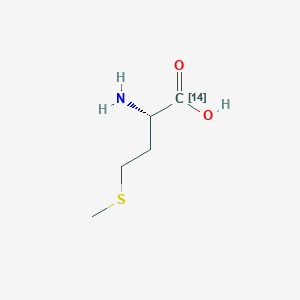
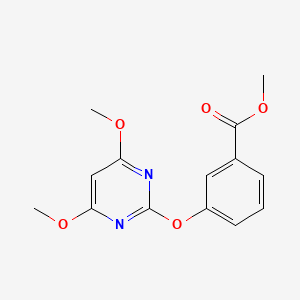
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
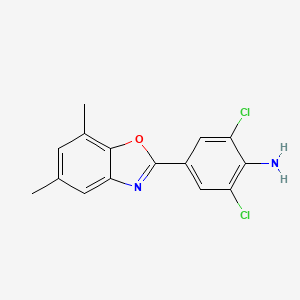
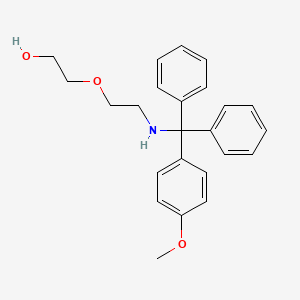



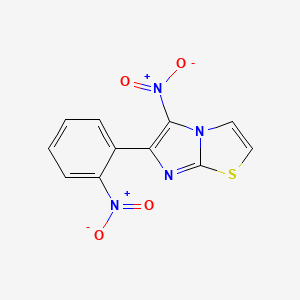
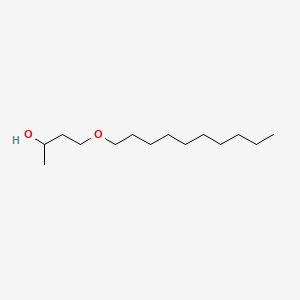
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)

![[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate](/img/structure/B13802030.png)
